molecular formula C12H11BF3NO5 B8056048 4-(Trifluoromethoxy)phenylboronic acid mida ester

4-(Trifluoromethoxy)phenylboronic acid mida ester

Cat. No.: B8056048
M. Wt: 317.03 g/mol
InChI Key: WQYSZTIHQKNLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)phenylboronic acid MIDA ester is a boronic acid derivative where the boronic acid moiety is protected as a methyliminodiacetic acid (MIDA) ester. The trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring imparts unique electronic and steric properties, making this compound valuable in cross-coupling reactions, drug delivery systems, and materials science .

Properties

IUPAC Name

6-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BF3NO5/c1-17-6-10(18)21-13(22-11(19)7-17)8-2-4-9(5-3-8)20-12(14,15)16/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYSZTIHQKNLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)phenylboronic acid mida ester typically involves the reaction of 4-(Trifluoromethoxy)phenylboronic acid with methylimindodiacetic acid (MIDA). The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-(trifluoromethoxy)phenylboronic acid MIDA ester is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The MIDA (Methyl Iminodiacetic Acid) ester form enhances stability and solubility, facilitating easier handling and purification of products.

  • Case Study : A study demonstrated the successful coupling of this compound with various aryl bromides and iodides under optimized conditions, yielding high product purity and yield .
ReactionConditionsYield
Coupling with 4-bromo-2-fluorophenolPd(dppf)Cl2, K3PO4, THF88%

Antibacterial Applications

Research has indicated that phenylboronic acids, including those with trifluoromethoxy substitutions, exhibit antibacterial properties. The interaction with bacterial enzymes such as leucyl-tRNA synthetase (LeuRS) has been explored to understand their mechanism of action.

  • Case Study : Docking studies revealed that this compound binds effectively to LeuRS from Escherichia coli, suggesting potential as a scaffold for developing new antibacterial agents .

Binding Studies

The binding affinity of this compound towards various carbohydrates has been investigated. Notably, it shows a stronger affinity for D-glucose compared to D-fructose, which is atypical for phenylboronic acids.

CarbohydrateBinding Affinity
D-GlucoseStrong
D-FructoseWeaker

This property can be exploited in diagnostic applications for diabetes mellitus, where selective binding to glucose is crucial .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenylboronic acid mida ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison with Pinacol Esters

Pinacol esters (e.g., 4-(trifluoromethoxy)phenylboronic acid pinacol ester) are widely used due to their synthetic accessibility. Key differences include:

Property 4-(Trifluoromethoxy)phenylboronic Acid MIDA Ester Pinacol Ester Analogues
Solubility Lower solubility in hydrocarbons; moderate in polar solvents High solubility in chloroform, ketones, and ethers
Stability Hydrolysis-resistant under basic conditions Prone to hydrolysis in acidic/basic media
Reactivity in Coupling Requires mild base for MIDA deprotection Direct use without deprotection
Applications Preferred for multi-step syntheses requiring stability Used in single-step couplings

Example: 4-(Imidazoyl carbamate)phenylboronic acid pinacol ester is used in pH-responsive nanomedicines but requires careful handling due to hydrolysis risks .

Comparison with Other MIDA Esters

MIDA esters with different substituents highlight electronic effects:

Compound Substituent Reactivity Applications
4-(Trifluoromethoxy)phenylboronic MIDA ester -OCF₃ (electron-withdrawing) Enhanced Lewis acidity; faster coupling Liquid crystals, drug delivery
Benzene-1,4-diboronic acid mono-MIDA ester -B(OH)₂ Bifunctional coupling agent Polymer synthesis
5-Bromo-2-thiophenylboronic acid MIDA ester -Br (electron-deficient) Halogen-directed couplings Heterocyclic chemistry

The trifluoromethoxy group’s electron-withdrawing nature increases electrophilicity, improving reactivity in cross-couplings compared to electron-donating groups (e.g., -OCH₃) .

Comparison with Non-Esterified Boronic Acids

Free boronic acids (e.g., 4-methoxyphenylboronic acid) lack the stability of MIDA or pinacol esters:

Property This compound 4-Methoxyphenylboronic Acid
Storage Stable at room temperature Requires refrigeration to prevent oxidation
Solubility Limited in water High water solubility
Handling Low toxicity; minimal safety protocols Corrosive; stringent safety measures

Research Findings and Trends

  • Electronic Effects : The -OCF₃ group enhances binding specificity in glucose-sensing applications compared to -COOH or -NH₂ substituents .
  • Synthetic Versatility : MIDA esters enable iterative cross-coupling (ICC) strategies, allowing sequential functionalization .
  • Emerging Applications : Trifluoromethoxy-substituted boronic esters are being explored in infrared-sensitive liquid crystals and antimicrobial agents .

Biological Activity

4-(Trifluoromethoxy)phenylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BF3O3\text{C}_9\text{H}_8\text{B}\text{F}_3\text{O}_3

This compound features a trifluoromethoxy group, which enhances its electrophilic character, making it suitable for various chemical reactions, including Suzuki-Miyaura coupling.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound across multiple domains:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC). For example, it exhibited an IC50 value of 0.126 μM against the MDA-MB-231 TNBC cell line, indicating potent antiproliferative effects while demonstrating significantly lower toxicity towards non-cancerous cells like MCF10A .
  • Antimicrobial Properties : In vitro studies have evaluated the antimicrobial activity of related phenylboronic acids. While this compound itself has not shown significant antibacterial activity, other isomers have been assessed for their effectiveness against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes such as matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis. This inhibition suggests a potential role in preventing tumor spread .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 ValuesReference
Anticancer (TNBC)Inhibition of cell proliferation0.126 μM
AntimicrobialMinimal activity against E. coliNot significant
Enzyme InhibitionInhibition of MMP-2 and MMP-9Not quantified

Detailed Findings from Recent Research

  • Anticancer Studies : A study demonstrated that treatment with this compound significantly inhibited lung metastasis in a mouse model inoculated with MDA-MB-231 cells. The treatment resulted in reduced metastatic nodules over a 30-day period .
  • Pharmacokinetic Properties : Research indicates that modifications to the boronic acid structure can enhance metabolic stability and solubility, impacting the overall pharmacokinetic profile. For instance, derivatives with methoxy groups showed improved activity compared to those with trifluoromethyl substitutions .
  • Binding Affinity Studies : Binding studies have revealed that ortho-substituted phenylboronic acids exhibit unique interactions with carbohydrates, suggesting potential applications in diabetes diagnostics through selective binding to D-glucose over D-fructose .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(trifluoromethoxy)phenylboronic acid MIDA ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where the trifluoromethoxy-substituted aryl halide reacts with a boronic acid precursor. The MIDA (N-methyliminodiacetic acid) ester group is introduced to stabilize the boronic acid, enabling controlled reactivity. Critical parameters include:

  • Catalyst system : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio of 2:1 to enhance coupling efficiency .
  • Solvent/base selection : Employ anhydrous THF or DMF with Na₂CO₃ or CsF to maintain anhydrous conditions and prevent protodeboronation .
  • Temperature : Optimize between 60–80°C to balance reaction rate and decomposition risks.
    Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC-MS .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹¹B NMR (δ ~30–35 ppm for MIDA esters) and ¹⁹F NMR (δ ~-55 to -60 ppm for CF₃O groups) confirm structural integrity .
  • FT-IR : B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) provide functional group validation.
  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to model geometry, vibrational modes, and frontier molecular orbitals (HOMO-LUMO gaps), aiding in reactivity predictions .
  • X-ray Crystallography : Resolve crystal packing and confirm MIDA ester coordination geometry (if crystalline) .

Q. What safety precautions and storage conditions are recommended for handling this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention .
  • Storage : Store at 0–4°C under inert gas (Ar/N₂) in amber glass vials to prevent hydrolysis and photodegradation .
  • Disposal : Neutralize with aqueous NaOH (1 M) and incinerate as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic and steric properties of the boronic acid MIDA ester in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF₃O group reduces electron density at the boron center, increasing Lewis acidity and accelerating transmetallation in Suzuki-Miyaura reactions. Quantify via Hammett σₚ values (σ ~0.5 for CF₃O) .
  • Steric Effects : The bulky CF₃O group may hinder coupling with sterically demanding substrates. Mitigate by using Pd catalysts with bulky ligands (e.g., SPhos) to prevent β-hydride elimination .
  • Solvent Impact : Polar aprotic solvents (e.g., DMSO) stabilize the boronate intermediate, while protic solvents (e.g., MeOH) risk protodeboronation .

Q. What strategies can mitigate hydrolysis of the MIDA ester under aqueous or protic conditions?

  • Methodological Answer :

  • pH Control : Maintain reaction pH between 6–8 using phosphate or acetate buffers to slow hydrolysis .
  • Co-solvents : Use THF/H₂O (4:1 v/v) or dioxane/H₂O mixtures to reduce water activity .
  • Temperature Modulation : Conduct reactions at ≤25°C to minimize kinetic degradation .
  • Alternative Protecting Groups : Compare stability with pinacol esters or trifluoroborate salts for pH-sensitive applications .

Q. How can this compound be applied in site-selective bioconjugation or biomolecule modification?

  • Methodological Answer :

  • DNA/RNA Templated Ligation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified oligonucleotides. The MIDA ester’s slow release of boronic acid enables controlled conjugation .
  • Enzyme Inhibition : Test interactions with serine proteases (e.g., thrombin) via boronic acid-catalyzed transition-state analog formation. Monitor inhibition constants (Kᵢ) using fluorogenic substrates .
  • Glycan Labeling : React with cis-diols on glycoproteins (e.g., antibodies) in pH 7.4 PBS buffer. Optimize molar ratios (1:3 protein:boronic ester) and confirm labeling via MALDI-TOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.